molecular formula C22H26N6O B4503928 N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B4503928
M. Wt: 390.5 g/mol
InChI Key: QUIWJJIBZLYJCJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (CAS: 1111428-10-4) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3. The piperidine ring at position 6 is functionalized with a carboxamide group at the 4-position, further modified by a cyclopentyl moiety.

Properties

IUPAC Name

N-cyclopentyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c29-22(23-18-8-4-5-9-18)17-12-14-27(15-13-17)20-11-10-19-24-25-21(28(19)26-20)16-6-2-1-3-7-16/h1-3,6-7,10-11,17-18H,4-5,8-9,12-15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIWJJIBZLYJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of Piperidine Group: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Cyclopentyl Group Addition: The cyclopentyl group is typically added via alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name / ID Triazolopyridazine Substituent Piperidine Carboxamide Substituent Molecular Weight (g/mol) Notable Biological Activity
Target Compound (CAS: 1111428-10-4) 3-phenyl N-cyclopentyl 429.52 Not explicitly reported
N-(3-methylbutyl)-1-[3-(propan-2-yl)triazolo[...]piperidine-4-carboxamide (25) 3-isopropyl N-(3-methylbutyl) 410.49 Bromodomain inhibition (hypothesized)
N-cyclopropyl-1-[3-(propan-2-yl)triazolo[...]piperidine-4-carboxamide (26) 3-isopropyl N-cyclopropyl 368.43 Potential epigenetic modulation
N-(4-chlorophenyl)-1-(3-isopropyl[...]piperidine-4-carboxamide 3-isopropyl N-(4-chlorophenyl) 454.37 Unreported, likely improved solubility
N-(4-phenylbutan-2-yl)-1-(3-phenyl[...]piperidine-4-carboxamide (F707-3184) 3-phenyl N-(4-phenylbutan-2-yl) 454.57 Enhanced lipophilicity
Lin28-1632 (CAS: 108825-65-6) 3-methyl N-methyl-N-[3-(phenyl)acetamide] 323.35 Lin28 protein inhibition
AZD5153 3-methoxy Piperidinylphenoxy-linked moiety 510.58 BET bromodomain inhibitor

Key Structural and Functional Differences

  • Triazolopyridazine Core Modifications: The target compound’s 3-phenyl group (vs. Lin28-1632 and AZD5153 substitute the triazole with methyl or methoxy groups, respectively, altering electronic properties and target selectivity .
  • Piperidine Carboxamide Variations: The cyclopentyl group in the target compound balances steric bulk and lipophilicity compared to smaller substituents (e.g., cyclopropyl in compound 26) or larger aryl groups (e.g., 4-chlorophenyl in ). This may optimize membrane permeability and metabolic stability . AZD5153’s extended piperidinylphenoxy chain enables bivalent binding to bromodomains, a feature absent in simpler carboxamide derivatives .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The cyclopentyl group (LogP ~3.2 estimated) in the target compound offers moderate lipophilicity, contrasting with the highly lipophilic 4-phenylbutan-2-yl group in F707-3184 (LogP ~4.5) .
  • Solubility : The 4-chlorophenyl substituent in may improve aqueous solubility via halogen-bonding interactions, whereas the cyclopentyl group likely reduces it .
  • Synthetic Accessibility : Intermediate 32a (from ) demonstrates modular synthesis via coupling reactions, suggesting the target compound can be efficiently derivatized for structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

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